molecular formula C15H13N3OS B6008718 N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide

N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide

Cat. No. B6008718
M. Wt: 283.4 g/mol
InChI Key: IGPFUASRVRPHSB-UHFFFAOYSA-N
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Description

N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide, also known as PBE-5, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases and topoisomerases. These enzymes are involved in the regulation of gene expression and DNA replication, respectively, and their inhibition by N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. These effects make N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide a promising candidate for further study in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying the regulation of gene expression and DNA replication. However, one limitation of using N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide is that it may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide. One area of interest is in the development of more potent and selective inhibitors of histone deacetylases and topoisomerases, which may have greater therapeutic potential in the treatment of cancer and other diseases. Another area of interest is in the study of the mechanism of action of N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide, which may provide insight into the regulation of gene expression and DNA replication in cells. Finally, the development of novel drug delivery systems for N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide may improve its efficacy and reduce its potential side effects in clinical settings.

Synthesis Methods

The synthesis of N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide involves several steps, including the reaction of 4-bromopyrimidine with 1-(2-aminoethyl)benzene, followed by the reaction of the resulting compound with 2-chloro-1,3-benzothiazole. The final step involves the reaction of the resulting compound with 5-amino-2-methylbenzoic acid to yield N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide.

Scientific Research Applications

N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide has been found to have anti-cancer properties. Specifically, N-[1-(4-pyrimidinyl)ethyl]-1-benzothiophene-5-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(1-pyrimidin-4-ylethyl)-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10(13-4-6-16-9-17-13)18-15(19)12-2-3-14-11(8-12)5-7-20-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPFUASRVRPHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)NC(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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